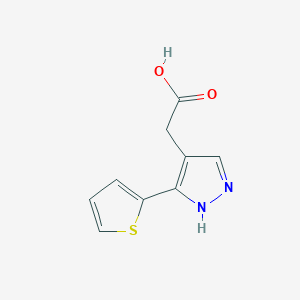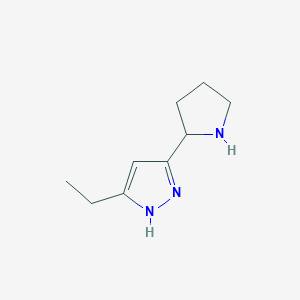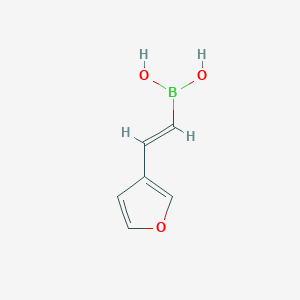
1-((3-(trifluorometil)-1H-pirazol-4-il)metil)piperazina
Descripción general
Descripción
“1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine” is a chemical compound that belongs to the class of phenylpiperazines . It is often used in combination with benzylpiperazine (BZP) and other analogues, and is sold as an alternative to the illicit drug MDMA (“Ecstasy”) .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied. They are often used as key structural motifs in active agrochemical and pharmaceutical ingredients . An improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, an important intermediate of pesticides, has also been reported .
Molecular Structure Analysis
The molecular structure of “1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine” can be analyzed using various computational methods . The compound is a derivative of piperazine, with a trifluoromethyl group attached to the phenyl ring .
Chemical Reactions Analysis
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It also reacts violently with water, liberating toxic gas .
Physical And Chemical Properties Analysis
The base form of the compound is a slightly viscous yellowish liquid, while the hydrochloride salt is a white solid . The solubility properties of the compound can be utilized to extract diluents and adulterants .
Aplicaciones Científicas De Investigación
Química Medicinal: Inhibición de c-Met
Este compuesto se ha utilizado en el campo de la química medicinal, particularmente por sus efectos inhibitorios sobre el receptor c-Met . El receptor c-Met es conocido por su papel en la progresión y metástasis del cáncer, lo que hace que los inhibidores sean valiosos para la investigación del cáncer y el desarrollo terapéutico potencial.
Efectos Ansiolíticos y Antiagresivos
La investigación indica que los derivados de este compuesto exhiben efectos ansiolíticos y antiagresivos . Estas propiedades son significativas para el desarrollo de nuevos medicamentos para trastornos de ansiedad y para controlar la agresión.
Modulación de los Receptores GABA A
El compuesto ha mostrado actividad en la modulación de los receptores GABA A . Esto es particularmente relevante en la investigación de trastornos neurológicos y podría conducir al desarrollo de nuevos tratamientos para afecciones como la epilepsia.
Sondas Fluorescentes
Debido a sus características estructurales, este compuesto se puede utilizar para crear sondas fluorescentes . Estas sondas son herramientas esenciales en bioquímica y biología celular para visualizar y rastrear procesos biológicos en tiempo real.
Química de Polímeros
El compuesto sirve como una unidad estructural en los polímeros . Su incorporación a los polímeros puede influir en las propiedades físicas y podría conducir a la creación de materiales con características específicas deseadas.
Agente Liberador de Serotonina
Similar a sus análogos, este compuesto actúa como un agente liberador de serotonina . Esta aplicación es crucial para comprender los mecanismos de la regulación del estado de ánimo y podría contribuir al tratamiento de los trastornos del estado de ánimo.
Impacto en las Propiedades Fisicoquímicas
Incorporar este compuesto a otras moléculas puede afectar significativamente sus propiedades fisicoquímicas . Esto es importante para el diseño de fármacos, afectando la solubilidad, la estabilidad y los perfiles farmacocinéticos generales.
Química Sintética
La porción de piperazina se usa con frecuencia en química sintética debido a su facilidad de manejo y su capacidad para impartir características estructurales y conformacionales a la molécula final . Esto lo convierte en un valioso bloque de construcción en la síntesis de una amplia gama de compuestos.
Mecanismo De Acción
Target of Action
The primary target of 1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine, also known as Trifluoromethylphenylpiperazine, is the serotonin receptor . This compound has affinity for the 5-HT 1A, 5-HT 1B, 5-HT 1D, 5-HT 2A, and 5-HT 2C receptors . Serotonin receptors are crucial in regulating mood, anxiety, and happiness.
Mode of Action
1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine functions as a full agonist at all serotonin receptor sites except the 5-HT 2A receptor, where it acts as a weak partial agonist or antagonist . This means that it binds to these receptors and activates them, leading to an increase in the effects of serotonin. It also binds to the serotonin transporter (SERT) and evokes the release of serotonin .
Pharmacokinetics
The pharmacokinetics of 1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine involve its metabolism in the liver by enzymes such as CYP2D6, CYP1A2, and CYP3A4 These enzymes help to break down the compound and facilitate its elimination from the body
Result of Action
The activation of serotonin receptors by 1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine can lead to various molecular and cellular effects. These include changes in mood and anxiety levels, as well as potential effects on thermoregulation and the cardiovascular system . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize, which makes it a cost-effective option for researchers. Additionally, 1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine is non-toxic and has a low level of toxicity, making it a safe option for laboratory experiments. However, 1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine has a short half-life, which can limit its usefulness in some experiments. Additionally, 1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine has a low binding affinity for the serotonin 5-HT1A, 5-HT1B, and 5-HT2A receptors, which can limit its effectiveness in some experiments.
Direcciones Futuras
The future of 1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine is promising. It has been used successfully in the development of new drugs for the treatment of depression, anxiety, and other mental health disorders. Additionally, 1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine has been used in the study of the effects of drugs on the brain, as well as in the study of the effects of drugs on the liver and other organs. Additionally, 1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine has been found to have anti-inflammatory and analgesic effects, as well as to reduce the symptoms of migraine headaches. As such, 1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine has the potential to be used in the development of new drugs for the treatment of a variety of conditions. Additionally, 1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine could be used to study the effects of drugs on the human body, as well as to develop new drugs for the treatment of a variety of conditions.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been found to interact with serotonin receptors, particularly the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors . These interactions are primarily agonistic, meaning that 1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine mimics the action of serotonin by stimulating these receptors.
Cellular Effects
The effects of 1-((3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)piperazine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to evoke the release of serotonin, thereby affecting neurotransmission and mood regulation . Additionally, it alters thermoregulation and has weak effects on the cardiovascular system .
Propiedades
IUPAC Name |
1-[[5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N4/c10-9(11,12)8-7(5-14-15-8)6-16-3-1-13-2-4-16/h5,13H,1-4,6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYGBJWNWSESQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(NN=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


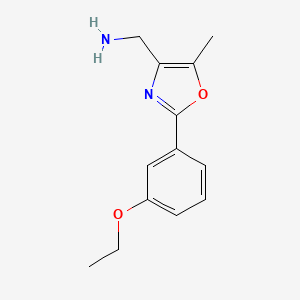
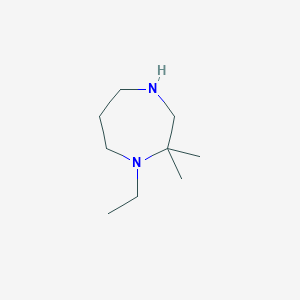
![1-[(Ethylamino)methyl]cyclobutan-1-ol](/img/structure/B1471716.png)
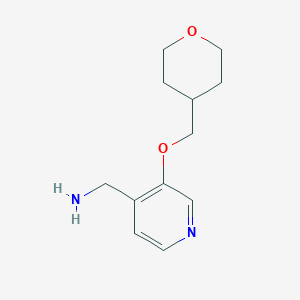

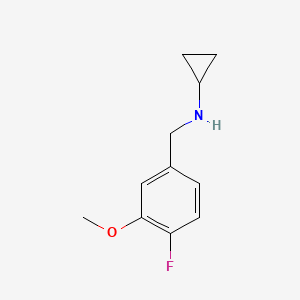
![N-[(2-Fluoro-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B1471724.png)

![2-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1471729.png)
![2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1471730.png)
